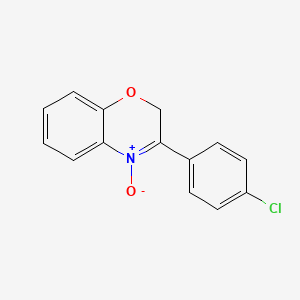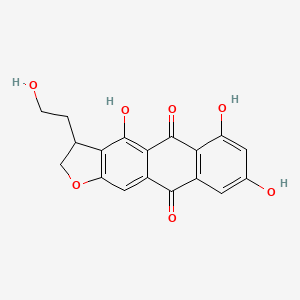
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring
Méthodes De Préparation
The synthesis of 1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate typically involves the diazotization of an aromatic amine followed by coupling with an appropriate substrate. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine, such as 3-methoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a suitable coupling partner, such as an enolate, to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form azo compounds or reduction to form hydrazines.
Coupling Reactions: It can participate in coupling reactions with phenols, amines, and other aromatic compounds to form azo dyes.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Medicinal Chemistry:
Analytical Chemistry: The compound is employed in various analytical techniques, including spectrophotometry and chromatography, for the detection and quantification of analytes.
Mécanisme D'action
The mechanism of action of 1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate involves the formation of reactive intermediates, such as diazonium ions and radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of desired products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
Comparaison Avec Des Composés Similaires
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate: Similar in structure but with a different substitution pattern on the aromatic ring.
1-Diazonio-3-methyl-4-phenyl-1,3-butadien-2-olate: Differing in the position and nature of the substituents.
(1Z)-1-Diazonio-3-(4-methylphenyl)-1-buten-2-olate: Another structurally related compound with variations in the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
73706-63-5 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-diazo-4-(3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-4-2-3-9(7-11)5-6-10(14)8-13-12/h2-4,7-8H,5-6H2,1H3 |
Clé InChI |
LZDMNUIUAITSDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




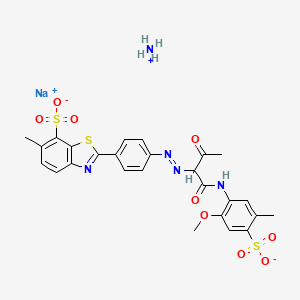
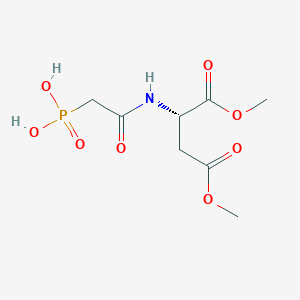
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)

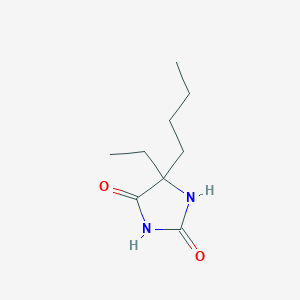
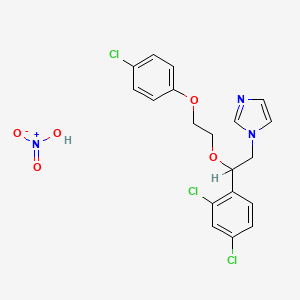
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)

